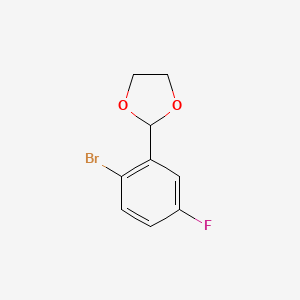

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane

描述

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane (B20135) ring. This structure places it at the intersection of several key areas of organic chemistry. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct opportunities for selective functionalization, a cornerstone of modern synthetic strategy. The bromo-substituent is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the fluoro-substituent can influence the electronic properties of the aromatic ring and is a common feature in many biologically active molecules. The 1,3-dioxolane group itself is a cyclic acetal (B89532), widely recognized as a robust protecting group for carbonyl functionalities.

The synthesis of related brominated and fluorinated phenyl dioxolanes is documented in the chemical literature, typically involving the acid-catalyzed reaction of a corresponding benzaldehyde (B42025) with ethylene (B1197577) glycol. For instance, the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) is achieved by heating 3-bromo-4-fluorobenzaldehyde (B1265969) with ethylene glycol in the presence of p-toluenesulfonic acid in toluene (B28343), with azeotropic removal of water. This general approach is applicable to a wide range of substituted benzaldehydes, suggesting a straightforward route to this compound from 2-bromo-5-fluorobenzaldehyde (B45324).

Strategic Importance of Dioxolane Scaffolds in Advanced Organic Synthesis

The 1,3-dioxolane scaffold is of significant strategic importance in organic synthesis, primarily serving as a protecting group for aldehydes and ketones. nih.gov This protection strategy is crucial in multi-step syntheses where the reactivity of a carbonyl group needs to be masked to allow for selective transformations on other parts of the molecule. The stability of the dioxolane ring to a wide range of reagents, coupled with its reliable deprotection under acidic conditions, makes it an invaluable tool for synthetic chemists.

Beyond its role as a protecting group, the dioxolane ring is a common structural motif in a variety of biologically active compounds. nih.gov Derivatives of 1,3-dioxolane have been shown to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antineoplastic properties. nih.gov This inherent bioactivity makes the dioxolane scaffold an attractive starting point for the development of new therapeutic agents.

Overview of Current Research Challenges and Opportunities for this compound Studies

The primary research challenge concerning this compound is the limited availability of dedicated studies on its specific reactivity and applications. While the synthesis and reactions of similar compounds are known, detailed investigations into the unique properties conferred by the 2-bromo-5-fluoro substitution pattern are scarce.

However, this lack of specific research presents a significant opportunity. The compound is a trifunctional building block, possessing three distinct reactive sites: the bromo- and fluoro-substituted phenyl ring and the dioxolane moiety. This offers a platform for developing novel synthetic methodologies, including selective cross-coupling reactions and explorations of the interplay between the halogen substituents and the dioxolane ring. Furthermore, its potential as a precursor to novel heterocyclic systems and biologically active molecules remains largely untapped.

Fundamental Questions Driving Academic Inquiry into this compound

The study of this compound is driven by several fundamental questions in organic chemistry:

Selective Functionalization: How can the bromine and fluorine substituents be selectively manipulated in the presence of the dioxolane ring? Can orthogonal synthetic strategies be developed to functionalize each site independently?

Reactivity and Stability: How do the electronic effects of the bromo and fluoro substituents influence the stability and reactivity of the dioxolane ring?

Medicinal Chemistry Applications: Can this compound serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications, leveraging the known bioactivity of both fluorinated aromatics and dioxolane derivatives?

Materials Science: Could the unique electronic and structural features of this molecule be exploited in the design of new organic materials?

Answering these questions will not only expand our understanding of the chemistry of this specific compound but also contribute to the broader fields of organic synthesis, medicinal chemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 773094-69-2 | C₉H₈BrFO₂ | 247.06 |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 679840-30-3 | C₉H₈BrFO₂ | 247.06 |

| 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane | 1379314-34-7 | C₉H₈BrFO₂ | 247.06 |

| 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | 248270-23-7 | C₉H₈BrFO₂ | 247.06 |

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-5-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVWGKCKYXYRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736590 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773094-69-2 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Mechanistic Pathways for 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. mdpi.com For 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane, the most logical disconnection occurs at the two C-O bonds of the dioxolane ring, a type of acetal (B89532). This disconnection points to two key precursors: 2-bromo-5-fluorobenzaldehyde (B45324) and ethylene (B1197577) glycol .

This retrosynthetic approach is based on the well-established and robust reaction of aldehydes with diols to form cyclic acetals, a fundamental transformation in organic synthesis often used for the protection of carbonyl groups. wikipedia.org The forward synthesis, therefore, involves the acid-catalyzed reaction of 2-bromo-5-fluorobenzaldehyde with ethylene glycol.

The precursor, 2-bromo-5-fluorobenzaldehyde, can be synthesized through various methods. One common approach involves the bromination of 2-fluorobenzaldehyde (B47322) using a suitable brominating agent, such as potassium bromate (B103136) in the presence of sulfuric acid. researchgate.net Another route involves the formylation of 1-bromo-4-fluorobenzene (B142099).

Optimized Direct and Indirect Synthetic Routes to this compound

The primary synthetic route to this compound is the direct acid-catalyzed acetalization of 2-bromo-5-fluorobenzaldehyde with ethylene glycol. This reaction is typically carried out in a non-polar solvent like toluene (B28343), with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. ijsdr.org

Table 1: General Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Aldehyde | 2-bromo-5-fluorobenzaldehyde |

| Diol | Ethylene glycol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Water Removal | Dean-Stark apparatus |

| Temperature | Reflux |

Catalytic Dioxolane Formation: Catalyst Design and Reaction Conditions

The choice of catalyst is crucial for optimizing the synthesis of this compound. While traditional Brønsted acids like p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. rsc.org

Modern catalyst design focuses on heterogeneous and reusable catalysts to improve the sustainability of the process. Lewis acids have also been shown to be effective catalysts for acetalization. organic-chemistry.org

Table 2: Comparison of Catalysts for Dioxolane Formation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | p-TsOH, H₂SO₄, HCl | High activity, low cost | Corrosive, difficult to separate |

| Lewis Acids | ZrCl₄, In(OTf)₃, Sc(OTf)₃ | High chemoselectivity, mild conditions | Sensitivity to water, cost |

| Heterogeneous Catalysts | Amberlite IR-120, Montmorillonite K10, Zeolites | Easy separation, reusability, reduced waste | Lower activity, potential for mass transfer limitations |

For the synthesis of this compound, a solid acid catalyst such as Amberlite IR-120 could offer a balance of good activity and ease of handling, contributing to a more optimized and environmentally friendly process. acs.org Reaction conditions can be further optimized by exploring solvent-free approaches or using microwave irradiation to reduce reaction times. ijsdr.org

Regioselective and Stereoselective Control in 1,3-Dioxolane (B20135) Ring Formation

In the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde and ethylene glycol, regioselectivity is not a concern as ethylene glycol is a symmetrical diol.

Stereoselectivity becomes a critical consideration when using chiral diols. The formation of chiral dioxolanes can be achieved through the use of enantiomerically pure diols, which can introduce stereocenters into the final molecule. nih.govrsc.org While the primary synthesis of the title compound does not involve chirality, the principles of stereoselective dioxolane formation are relevant for creating more complex, stereochemically defined derivatives. Catalyst-controlled regioselective acetalization has been demonstrated in carbohydrate chemistry, showcasing the potential for directing reactions on polyol substrates. nih.gov

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. ijsdr.org In the context of synthesizing this compound, several green strategies can be implemented:

Use of Heterogeneous Catalysts: As mentioned, solid acid catalysts like zeolites or functionalized silicas can replace traditional mineral acids, simplifying workup and allowing for catalyst recycling. researchgate.net

Solvent-Free Reactions: Conducting the reaction under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce waste. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis can often lead to shorter reaction times and higher yields compared to conventional heating. ijsdr.org

Photocatalysis: Recent research has explored photo-organocatalytic methods for acetalization, offering a mild and green alternative to acid catalysis. rsc.orgrsc.org

Table 3: Green Chemistry Approaches for Acetal Synthesis

| Approach | Description |

| Heterogeneous Catalysis | Use of solid, reusable acid catalysts. |

| Solvent-Free Synthesis | Reaction conducted without a solvent medium. |

| Microwave Irradiation | Use of microwave energy to accelerate the reaction. |

| Photocatalysis | Use of light and a photocatalyst to drive the reaction. |

Elucidation of Reaction Mechanisms in the Formation of this compound

The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of 2-bromo-5-fluorobenzaldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One of the hydroxyl groups of ethylene glycol then attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of one of the hydroxyl groups of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, intramolecular cyclization occurs as the remaining hydroxyl group attacks the carbocation, and subsequent deprotonation yields the stable 1,3-dioxolane ring and regenerates the acid catalyst. youtube.com

Kinetic Investigations and Transition State Characterization

The rate-determining step in acid-catalyzed acetal formation is generally considered to be the dehydration of the hemiacetal to form the oxocarbenium ion. The transition state for this step involves the breaking of the C-OH2⁺ bond and the formation of the C=O⁺ double bond character. The stability of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the bromo and fluoro substituents would be expected to destabilize the carbocation intermediate and potentially slow down the reaction compared to unsubstituted benzaldehyde (B42025).

Scalable Synthesis and Process Optimization for Academic Research of this compound

The scalable synthesis of this compound in an academic research laboratory primarily involves the acetalization of 2-bromo-5-fluorobenzaldehyde with ethylene glycol. The key to process optimization lies in maximizing the yield and purity while maintaining operational simplicity and cost-effectiveness. The precursor, 2-bromo-5-fluorobenzaldehyde, can be synthesized from 2-bromo-5-fluorobenzyl alcohol via oxidation with reagents like manganese(IV) oxide, with reported yields of up to 92%. chemicalbook.com

The direct acetalization reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. spegroup.ru

General Reaction Scheme:

2-bromo-5-fluorobenzaldehyde + ethylene glycol ⇌ this compound + water

For academic-scale synthesis, several parameters can be optimized:

Key Parameters for Scalable Acetalization:

| Parameter | Optimization Strategy | Expected Outcome |

| Catalyst | Screening of various acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or acidic resins. The use of solid acid catalysts can simplify work-up and catalyst recovery. researchgate.net | Identification of the most efficient catalyst in terms of reaction time and yield. |

| Solvent/Water Removal | Use of a Dean-Stark apparatus with a suitable azeotroping solvent like toluene to continuously remove water. spegroup.ru | Drives the reaction equilibrium to completion, leading to higher conversion and yield. |

| Reactant Stoichiometry | Employing a slight excess of ethylene glycol can help to shift the equilibrium towards the product. | Maximization of the conversion of the limiting reagent, 2-bromo-5-fluorobenzaldehyde. |

| Temperature | Optimizing the reaction temperature to ensure a reasonable reaction rate without promoting side reactions. Refluxing toluene is a common condition. spegroup.ru | Balancing reaction kinetics and product stability. |

| Purification | Development of a non-chromatographic purification method, such as distillation or recrystallization, to simplify the isolation of the final product on a larger scale. | Improved efficiency and scalability of the purification process. |

While a specific scalable synthesis for this compound is not detailed in the literature, a procedure for the analogous compound, 2-(3-bromophenyl)-2H-1,2,3-triazole, highlights a scalable, chromatography-free synthesis, suggesting that with careful optimization, similar protocols can be developed for the target compound. researchgate.net For instance, a synthesis of the parent 1,3-dioxolane from paraformaldehyde and ethylene glycol reported a yield of 74%, indicating that high yields are achievable for this class of compounds. youtube.com

Comprehensive Spectroscopic and Crystallographic Characterization of 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of various nuclei and their interactions, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the molecule's framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane, COSY would show a correlation between the protons on the dioxolane ring, confirming their connectivity. It would also reveal couplings between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It is invaluable for assigning the carbon atoms of the dioxolane ring and the protonated carbons of the phenyl ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different parts of the molecule. Key correlations would be observed from the methine proton of the dioxolane ring (H-9) to the aromatic carbons (C-1 and C-6), definitively linking the dioxolane ring to the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. youtube.com A key NOESY correlation would be expected between the dioxolane's methine proton (H-9) and the H-6 proton of the aromatic ring, indicating their spatial proximity and helping to define the rotational conformation around the C-C bond linking the two rings.

Together, these techniques provide a robust and definitive assignment of the entire molecular structure.

Heteronuclear NMR, particularly involving ¹⁹F, provides specific data points for structural confirmation.

¹H NMR: The proton spectrum would show distinct regions for the aromatic and aliphatic protons. The protons of the dioxolane ring typically appear as a multiplet. The single methine proton, being an acetal (B89532) proton, would be shifted downfield. The three aromatic protons would exhibit splitting patterns consistent with their substitution, influenced by both the bromine and fluorine atoms.

¹³C NMR: The carbon spectrum would show nine distinct signals, corresponding to each carbon atom in the unique electronic environment. The presence of the electronegative bromine and fluorine atoms causes significant shifts in the aromatic carbon signals. docbrown.info The chemical shift of the carbon atom bonded to bromine (C-2) is particularly affected.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring. ucsb.educolorado.edu This signal would be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of its position on the phenyl ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Coupling constants (J) are given in Hertz (Hz).

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (Ar-C) | - | 138.5 | - |

| 2 (Ar-C-Br) | - | 115.0 | - |

| 3 (Ar-CH) | 7.65 (dd, J=8.8, 5.2 Hz) | 134.2 | C-1, C-5 |

| 4 (Ar-CH) | 7.15 (ddd, J=8.8, 7.6, 2.8 Hz) | 118.0 | C-2, C-6 |

| 5 (Ar-C-F) | - | 161.5 (d, ¹JCF ≈ 245 Hz) | - |

| 6 (Ar-CH) | 7.45 (dd, J=7.6, 2.8 Hz) | 116.5 (d, ²JCF ≈ 22 Hz) | C-2, C-4, C-9 |

| 7, 8 (Dioxolane -CH₂) | 4.05-4.20 (m) | 65.5 | C-9 |

| 9 (Dioxolane -CH) | 5.90 (s) | 102.0 | C-1, C-6, C-7, C-8 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments further reveal its structure through controlled fragmentation.

The fragmentation pattern of a molecule is highly dependent on the ionization method used.

Electron Ionization (EI): This high-energy technique typically generates an odd-electron molecular ion (M⁺˙) that undergoes extensive fragmentation. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the dioxolane ring, a common pathway for cyclic acetals. nist.govnist.gov

Loss of a bromine radical (Br˙), resulting in a significant fragment ion.

Formation of a substituted benzoyl cation or related aromatic fragments.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces an even-electron protonated molecule ([M+H]⁺). nih.gov Fragmentation, induced by collision (CID), often proceeds through lower-energy pathways. For this compound, the likely initial fragmentation step would be the loss of the neutral 1,3-dioxolane (B20135) moiety or ethylene (B1197577) glycol, retaining the charge on the more stable bromofluorophenyl fragment.

Table 2: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₉H₈⁷⁹BrFO₂ (Exact Mass: 245.9746) & C₉H₈⁸¹BrFO₂ (Exact Mass: 247.9726)

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance Ratio | Plausible Fragment Identity |

|---|---|---|---|

| 246 | 248 | ~1:1 | [C₉H₈BrFO₂]⁺ (Molecular Ion) |

| 185 | 187 | ~1:1 | [C₇H₄BrFO]⁺ (Loss of C₂H₄O) |

| 167 | - | - | [C₉H₈FO₂]⁺ (Loss of Br) |

| 73 | - | - | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to specific bond vibrations. Key expected bands include:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxolane ring would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the C-O-C acetal stretches of the dioxolane ring would be prominent in the 1200-1000 cm⁻¹ region. researchgate.net

C-F and C-Br Stretching: The C-F stretch would likely appear in the 1250-1100 cm⁻¹ range, while the C-Br stretch would be found at lower wavenumbers, typically in the 700-500 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. It would complement the IR data, providing strong signals for the symmetric breathing modes of the aromatic ring and the C-Br bond vibration. Analysis of both spectra can give a more complete vibrational assignment.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2990-2880 | Aliphatic C-H Stretch (Dioxolane) | IR, Raman |

| 1600-1450 | Aromatic C=C Ring Stretch | IR, Raman |

| 1250-1100 | Aromatic C-F Stretch | IR |

| 1200-1000 | C-O-C Acetal Stretch | IR |

| 700-500 | C-Br Stretch | Raman, IR |

X-ray Crystallography for Solid-State Conformation and Supramolecular Architecture of this compound

Detailed X-ray crystallographic data for the specific compound this compound is not publicly available in the searched scientific literature and crystallographic databases. While the molecular structure can be predicted based on its constituent parts—a 2-bromo-5-fluorophenyl group attached to a 1,3-dioxolane ring—the precise solid-state conformation, bond angles, and the supramolecular architecture have not been experimentally determined and reported.

In the absence of specific crystallographic studies for this compound, a detailed analysis of its solid-state properties remains speculative. However, the principles of X-ray crystallography and the known behavior of related chemical moieties can provide a framework for what such an analysis would entail.

Polymorphism and Co-crystallization Studies (if applicable)

Currently, there are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is crucial for understanding the stability and properties of a crystalline solid researchgate.net.

Should different crystalline forms of this compound be discovered, their structural analysis would involve comparing the geometric parameters and packing arrangements of the molecules in each polymorph. Computational studies could then be employed to determine the relative stability of these forms, often revealing that one polymorph is thermodynamically more stable than the others researchgate.net.

Analysis of Halogen Bonding and Aromatic Interactions in the Crystal Lattice

The molecular structure of this compound contains both a bromine and a fluorine atom, making it a candidate for forming halogen bonds in the solid state. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor) semanticscholar.orgnih.gov. The strength of these bonds generally increases from chlorine to bromine to iodine nih.gov.

In a hypothetical crystal lattice of this compound, the bromine atom could participate in halogen bonds with electron-donating atoms of neighboring molecules, such as the oxygen atoms of the dioxolane ring or the fluorine atom. The geometry of such interactions is typically linear researchgate.net.

A comprehensive analysis would involve identifying and quantifying these interactions within the crystal structure to understand how they contribute to the stability and organization of the crystalline material.

Reactivity, Derivatization, and Transformational Chemistry of 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane

Selective De-protection Strategies for the 1,3-Dioxolane (B20135) Moiety in the Presence of Halogens

The 1,3-dioxolane moiety is a robust protecting group for carbonyls, demonstrating stability in the presence of nucleophiles and bases. nih.gov The selective cleavage of this group in 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane to furnish 2-bromo-5-fluorobenzaldehyde (B45324) is a critical step in many synthetic sequences. The presence of both bromine and fluorine atoms on the phenyl ring necessitates deprotection protocols that are sufficiently mild to preserve these halogen substituents.

Acid-catalyzed and Lewis Acid-mediated Hydrolysis Mechanisms

The most prevalent method for the deprotection of 1,3-dioxolanes is through acid-catalyzed hydrolysis. nih.gov This reaction proceeds via protonation of a dioxolane oxygen, followed by ring-opening to form a hemiacetal. Subsequent elimination of ethylene (B1197577) glycol and hydrolysis yields the desired carbonyl compound. For a substrate such as this compound, careful selection of the acid catalyst is crucial to avoid unwanted side reactions. Lewis acids are often preferred as they can facilitate the reaction under milder conditions, enhancing selectivity.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Acetone (B3395972)/H₂O | Room Temperature | 2-6 h | >90 |

| Amberlyst-15 | Acetone | Room Temperature | 1-3 h | >95 |

| Cerium(III) triflate | Wet nitromethane | Room Temperature | 15-30 min | ~95 |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature | 30-60 min | >90 |

*This table presents typical conditions for the acid-catalyzed deprotection of 2-aryl-1,3-dioxolanes, which are expected to be applicable to this compound. nih.govorganic-chemistry.org

Non-hydrolytic Cleavage of Dioxolanes for Specific Synthetic Applications

In syntheses involving water-sensitive functional groups, non-hydrolytic methods for dioxolane cleavage are essential. These strategies employ reagents that can effect the deprotection under anhydrous conditions. A notable example is transacetalization, where the dioxolane is exchanged with acetone in the presence of an acid catalyst under anhydrous conditions, driving the equilibrium towards the formation of the deprotected aldehyde. nih.gov Catalytic iodine in acetone has also been reported as a mild and neutral method for such deprotections. nih.gov

| Reagent | Solvent | Conditions | Application Notes |

|---|---|---|---|

| Trimethylsilyl iodide (TMSI) | Dichloromethane | 0 °C to Room Temp | Highly effective, but may lack chemoselectivity with other sensitive groups. |

| Acetone/Anhydrous acid | Anhydrous Acetone | Reflux | Drives the equilibrium towards the formation of acetone dimethyl acetal (B89532) and the deprotected aldehyde. |

| I₂ (catalytic) | Acetone | Room Temperature | A mild and neutral deprotection method. nih.gov |

*This table provides examples of non-hydrolytic deprotection methods for 1,3-dioxolanes, which could be adapted for this compound in specific synthetic contexts.

Cross-Coupling Reactions at the Bromine Substituted Phenyl Ring

The bromine atom in this compound serves as a versatile functional handle for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The stability of the dioxolane protecting group under typical cross-coupling conditions allows for the selective functionalization of the aryl bromide.

Suzuki-Miyaura, Stille, Negishi, and Heck Coupling Reactions: Scope and Limitations

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. libretexts.org Its broad functional group tolerance and the low toxicity of the boron reagents make it a highly favored method for synthesizing biaryl compounds.

Stille Coupling: The Stille reaction employs an organotin reagent to couple with the aryl bromide. organic-chemistry.orgwikipedia.org While it tolerates a wide array of functional groups, the toxicity of organostannanes is a significant drawback. organic-chemistry.org

Negishi Coupling: This method utilizes highly reactive organozinc reagents. uni-muenchen.de Their high reactivity is advantageous but also renders them sensitive to air and moisture. units.it

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, providing a direct route to substituted alkenes. organic-chemistry.org

| Reaction | Coupling Partner | Key Advantages | Key Limitations |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagents | Stable, non-toxic reagents; wide functional group tolerance. libretexts.org | Requires a base; boronic acids can undergo side reactions. |

| Stille | Organotin reagents | High functional group tolerance; mild reaction conditions. organic-chemistry.org | Toxicity of tin compounds; difficult purification. organic-chemistry.org |

| Negishi | Organozinc reagents | High reactivity; can couple with less reactive halides. uni-muenchen.de | Air and moisture sensitivity of organozinc reagents. units.it |

| Heck | Alkenes | Atom-economical; direct formation of C=C bonds. organic-chemistry.org | Potential for issues with regioselectivity and stereoselectivity. |

Catalyst Optimization, Ligand Effects, and Mechanistic Insights

The efficacy of palladium-catalyzed cross-coupling reactions is critically dependent on the choice of the palladium source and the associated ligands. The ligand modulates the stability and reactivity of the palladium catalyst, thereby influencing the outcome of the reaction. For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle.

The general mechanism for these reactions involves:

Oxidative Addition: The aryl bromide adds to a Pd(0) species, forming a Pd(II) complex.

Transmetalation: The organic moiety from the organometallic partner is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Reaction |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene (B28343), THF | Suzuki-Miyaura |

| Pd(PPh₃)₄ | (None) | (None or additive) | Toluene, THF | Stille |

| PdCl₂(dppf) | dppf | (None) | THF, DMF | Negishi |

| Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Heck |

*This table presents representative catalyst systems for various cross-coupling reactions, which can serve as a starting point for optimizing reactions with this compound.

Regioselectivity Studies in Multi-halogenated Systems

In molecules with multiple halogen atoms, the regioselectivity of cross-coupling reactions is governed by factors such as carbon-halogen bond strength (I > Br > Cl > F), electronic effects, steric hindrance, and the nature of the catalyst and ligands. researchgate.net For this compound, the significantly weaker C-Br bond compared to the C-F bond ensures that palladium-catalyzed cross-coupling reactions will proceed with high selectivity at the bromine-substituted position.

Reactivity at the Fluorine Substituted Phenyl Ring

The reactivity of the halogenated phenyl ring in this compound is characterized by the distinct electronic properties of the bromine and fluorine substituents. These halogens, along with the dioxolane group, influence the regioselectivity and feasibility of various aromatic transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways: Mechanistic and Scope Investigations

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is a plausible transformation, although the ring is not highly activated towards this reaction. The success of SNAr reactions typically relies on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.commasterorganicchemistry.com In the case of this compound, the dioxolane group is not a strong activating group for SNAr.

Mechanistically, SNAr proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity is then restored by the departure of the leaving group.

In dihalogenated benzenes, the relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogen, rather than the C-X bond cleavage. masterorganicchemistry.com Consequently, in this compound, the fluorine atom is the more likely site for nucleophilic substitution compared to the bromine atom.

Studies on related 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of SNAr is influenced by the electronic nature of the substituent at the 2-position. An electron-withdrawing group at this position directs nucleophilic attack to the 5-position. researchgate.net While the dioxolane group is not strongly electron-withdrawing, its electronic influence, in combination with the positions of the halogens, would need to be considered in predicting the precise reactivity.

The scope of nucleophiles for SNAr reactions is broad and includes amines, alkoxides, and thiolates. For instance, SNAr reactions on fluoro- and chloroarenes with indoles and carbazoles have been successfully carried out using a KOH/DMSO system. Research on 2,4,5-trichloropyrimidine (B44654) has demonstrated that these reactions can proceed rapidly at room temperature with nucleophiles like pyrrolidine (B122466) in the presence of a suitable base. rsc.org

Table 1: Predicted Regioselectivity of SNAr on this compound with Various Nucleophiles

| Nucleophile | Predicted Major Product | Reaction Conditions (Hypothetical) |

| Sodium methoxide (B1231860) (NaOMe) | 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane | DMSO, heat |

| Pyrrolidine | 2-(2-Bromo-5-(pyrrolidin-1-yl)phenyl)-1,3-dioxolane | K₂CO₃, DMF, heat |

| Sodium thiophenoxide (NaSPh) | 2-(2-Bromo-5-(phenylthio)phenyl)-1,3-dioxolane | Polar aprotic solvent (e.g., NMP), heat |

This table is predictive and based on general principles of SNAr reactivity, as specific literature on this compound is not available.

Metalation and Directed ortho-Metalation (DoM) Strategies with the Halogenated Phenyl Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. nih.govuwindsor.ca

The 1,3-dioxolane group, being an acetal, can also function as a DMG. The oxygen atoms of the dioxolane ring can chelate to the lithium atom of an organolithium base, such as n-butyllithium, thereby increasing the acidity of the ortho-protons and directing metalation to that site. colab.wsresearchgate.net

For this compound, the dioxolane group would direct lithiation to the C6 position. This is based on studies of similar 2-aryl-1,3-dioxolanes. For example, 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (B6320688) undergoes lithiation ortho to the dioxolane group. colab.wsresearchgate.net In cases where a meta-substituent is present, lithiation typically occurs at the position sterically and electronically most favored, often between two directing groups. colab.wsresearchgate.net In the subject molecule, the C6 position is ortho to the dioxolane and meta to the fluorine, making it the most probable site of deprotonation. The bromine at the C2 position would likely remain untouched due to the directing effect of the dioxolane.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C6 position.

Table 2: Potential Directed ortho-Metalation Reactions of this compound

| Electrophile | Reagent | Expected Product |

| Carbon dioxide | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 2-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzaldehyde |

| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 2-(2-Bromo-5-fluoro-6-(trimethylsilyl)phenyl)-1,3-dioxolane |

| Iodine | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-(2-Bromo-5-fluoro-6-iodophenyl)-1,3-dioxolane |

This table is based on the directing ability of the dioxolane group as observed in analogous systems.

Regioselective Functionalization of the Aromatic Ring System

The presence of two different halogen atoms on the phenyl ring of this compound allows for regioselective functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This difference in reactivity allows for selective functionalization at the C2 position.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example. libretexts.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2-aryl-substituted product, leaving the C-F bond intact. Studies on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene (B142099) demonstrate the feasibility of this selective transformation. nih.govresearchgate.net

The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. For instance, palladium catalysts with phosphine ligands are commonly employed. libretexts.org

Table 3: Representative Regioselective Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-Fluoro-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |

| Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₂CO₃ | 2-(5-Fluoro-2-(thiophen-2-yl)phenyl)-1,3-dioxolane |

This table illustrates potential applications of the Suzuki-Miyaura coupling for the regioselective functionalization of the title compound.

Stereoselective Transformations Initiated or Guided by the Dioxolane Scaffold

The 1,3-dioxolane ring in this compound is achiral. However, the dioxolane scaffold, in general, can be a powerful tool for inducing stereoselectivity in various chemical transformations. This can be achieved by using a chiral dioxolane derived from a chiral diol during the synthesis of the molecule.

In the context of this compound, if a chiral diol such as (2R,3R)-butane-2,3-diol were used to protect the aldehyde precursor, the resulting chiral dioxolane could influence the stereoselectivity of reactions at a prochiral center introduced onto the aromatic ring or a substituent. For instance, in a DoM reaction followed by quenching with a prochiral electrophile, the chiral dioxolane could direct the approach of the electrophile, leading to a diastereomeric excess of one product.

Attractive non-covalent interactions, such as CH-π interactions between a substituent on a chiral auxiliary and the reacting partner, can be a controlling element in stereoselective reactions. nih.gov A chiral dioxolane with appropriate substituents could create a chiral environment around the phenyl ring, influencing the facial selectivity of reactions.

While specific examples of stereoselective transformations guided by the dioxolane in this compound are not documented, the principles of asymmetric synthesis suggest that a chiral variant of this scaffold would be a valuable intermediate for the synthesis of enantiomerically enriched compounds.

Table 4: Hypothetical Stereoselective Transformations Using a Chiral Dioxolane Analog

| Chiral Dioxolane Precursor | Reaction Sequence | Potential Chiral Product | Stereocontrol Element |

| (4R,5R)-2-(2-Bromo-5-fluorophenyl)-4,5-dimethyl-1,3-dioxolane | 1. DoM at C6; 2. Reaction with benzaldehyde (B42025) | Diastereomeric secondary alcohols | Chiral dioxolane scaffold directs the approach of the electrophile. |

| (4S,5S)-2-(2-Bromo-5-fluorophenyl)-4,5-diphenyl-1,3-dioxolane | 1. Suzuki coupling; 2. Asymmetric dihydroxylation of a newly introduced alkenyl group | Diastereomeric diols | Chiral ligands on the dioxolane influence the facial selectivity of the dihydroxylation. |

This table is hypothetical and illustrates the potential for stereocontrol using chiral derivatives of the title compound.

Theoretical and Computational Chemistry of 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane

Electronic Structure and Molecular Orbital Analysis via Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. researchgate.netinpressco.com The B3LYP functional combined with a 6-31G* basis set is a commonly employed level of theory that provides a good balance between accuracy and computational cost for organic molecules. inpressco.comresearchgate.netreddit.comscielo.org.bo

The electron-withdrawing nature of fluorine and bromine will polarize the C-F and C-Br bonds, leading to a non-uniform charge distribution across the aromatic ring. This charge distribution can be quantified using methods like Mulliken population analysis. The partial positive charge on the carbon atoms attached to the halogens will influence the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Representative Calculated Geometrical Parameters and Mulliken Charges for a Substituted Phenyl Ring (Illustrative)

| Parameter | Value |

| C-Br Bond Length (Å) | 1.89 |

| C-F Bond Length (Å) | 1.35 |

| C-C-Br Bond Angle (°) | 120.5 |

| C-C-F Bond Angle (°) | 119.8 |

| Mulliken Charge on C (of C-Br) | +0.15 |

| Mulliken Charge on C (of C-F) | +0.25 |

| Mulliken Charge on Br | -0.05 |

| Mulliken Charge on F | -0.20 |

| Note: These values are illustrative and based on typical DFT calculations for halogenated benzenes. Actual values for 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane would require specific calculations. |

The conformational flexibility of this compound is primarily associated with the puckering of the 1,3-dioxolane (B20135) ring and the rotation of the phenyl group around the C-C bond connecting it to the dioxolane ring.

The 1,3-dioxolane ring typically adopts an envelope or twist conformation, and the energy barrier for interconversion between these forms is generally low. Computational studies on similar 2-aryl-1,3-dioxolanes can provide an estimate of these barriers. The rotation of the 2-bromo-5-fluorophenyl group is hindered by steric interactions with the dioxolane ring. The energy profile for this rotation would reveal the most stable conformations and the energy barriers between them. Studies on 5-phenyl-1,3-dioxane have shown that nonclassical C-H···O hydrogen bonds can influence the preferred orientation of the phenyl ring. nih.gov

Table 2: Representative Calculated Conformational Energy Barriers (Illustrative)

| Conformational Change | Energy Barrier (kcal/mol) |

| 1,3-Dioxolane Ring Inversion | 2 - 4 |

| Phenyl Group Rotation | 3 - 6 |

| Note: These values are illustrative and based on computational studies of analogous 2-aryl-1,3-dioxolane systems. Actual values would depend on the specific interactions within this compound. |

Reaction Mechanism Prediction and Transition State Profiling for Derivatization Reactions

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, derivatization can occur at either the dioxolane or the phenyl moiety.

The hydrolysis of the 1,3-dioxolane ring is a common reaction for this class of compounds, typically proceeding through an acid-catalyzed mechanism. researchgate.netchemicalbook.com Computational studies can map out the potential energy surface for this reaction, identifying the protonation steps, the formation of a carbocation intermediate, and the subsequent attack by water. The stability of the intermediates is a key factor in determining the reaction rate.

Derivatization of the phenyl ring can occur via nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by a nucleophile. nih.gov The presence of the electron-withdrawing fluorine atom can influence the feasibility of this reaction. DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer complex (a stabilized carbanion intermediate) and the subsequent departure of the bromide ion. The calculated activation energies for these steps provide insight into the reaction kinetics.

The solvent plays a crucial role in many chemical reactions, and its effects can be modeled computationally. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For reactions where specific solvent-solute interactions are important, such as hydrogen bonding, explicit solvation models are more appropriate. In this approach, a number of solvent molecules are included in the quantum mechanical calculation. This provides a more detailed picture of the reaction in solution, but at a higher computational cost. For the hydrolysis of the dioxolane ring, explicit water molecules can be included to model their role as both a reactant and a solvent.

Spectroscopic Property Prediction (NMR, IR, UV-Vis, CD) and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra. science.govnih.govgithub.io

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. science.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. aps.orgnih.govfrontiersin.orgmodgraph.co.ukcompchemhighlights.orgnrel.govrsc.orgnih.govutoronto.ca This can aid in the assignment of complex spectra and in the verification of the molecular structure.

Table 3: Representative Calculated vs. Experimental 13C NMR Chemical Shifts for a Substituted Phenyl Ring (Illustrative)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C-Br | 115.2 | 116.0 |

| C-F | 163.5 | 164.8 |

| C-H (ortho to Br) | 132.1 | 132.9 |

| C-H (ortho to F) | 114.8 | 115.5 |

| Note: These values are illustrative and based on GIAO-DFT calculations for similar bromofluorobenzene derivatives. chemicalbook.com The accuracy of the prediction depends on the level of theory and the solvent model used. |

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule. Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra can also be predicted using time-dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

The conformational landscape of this compound is a critical determinant of its chemical behavior and potential interactions in various environments. Molecular dynamics (MD) simulations offer a powerful computational microscope to explore this landscape, providing insights into the molecule's flexibility and its interactions with surrounding solvent molecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of its conformational dynamics and solvent effects can be thoroughly examined based on well-established studies of related 2-phenyl-1,3-dioxolane (B1584986) systems and the known influence of halogen substituents on molecular conformation.

The primary sources of conformational flexibility in this compound are the puckering of the 1,3-dioxolane ring and the rotation around the C-C single bond connecting the phenyl ring to the dioxolane moiety. The 1,3-dioxolane ring is not planar and typically adopts a twisted (C₂) or an envelope (Cₛ) conformation. These conformers are in a dynamic equilibrium, and the energy barrier between them is generally low, allowing for rapid interconversion at room temperature. The orientation of the 2-substituted phenyl group relative to the dioxolane ring can be described by the dihedral angle (τ) defined by the atoms C4-O3-C2-C(aromatic).

The presence of a bulky and electronegative bromine atom at the ortho position of the phenyl ring is expected to introduce significant steric hindrance, which will likely influence the preferred rotational conformation. Furthermore, the fluorine atom at the meta position, while smaller, contributes to the electronic properties of the phenyl ring through its inductive and resonance effects.

Molecular dynamics simulations can be employed to model the time-dependent behavior of these conformational features. By simulating the molecule's trajectory over time in a virtual environment, researchers can map the potential energy surface and identify the most stable conformers and the transition states between them.

A hypothetical molecular dynamics simulation of this compound in a non-polar solvent like hexane (B92381) would likely show a preference for conformations that minimize steric clash between the ortho-bromo substituent and the dioxolane ring. This would be reflected in the distribution of the dihedral angle τ.

In contrast, simulations in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), or polar protic solvents, like water, would introduce electrostatic interactions between the solvent and the solute. The C-Br and C-F bonds are polar, as are the C-O bonds in the dioxolane ring. These polar regions of the molecule will interact with the dipoles of the solvent molecules. Such interactions can stabilize or destabilize certain conformations. For instance, a polar solvent might favor conformations with a larger molecular dipole moment.

The following interactive data table illustrates a hypothetical distribution of major conformers and their relative energies as might be determined from molecular dynamics simulations in different solvent environments.

| Solvent | Conformer | Dihedral Angle (τ) | Relative Population (%) | Relative Free Energy (kcal/mol) |

| Hexane (Non-polar) | Anti-periplanar | ~180° | 65 | 0.00 |

| Syn-clinal | ~60° | 25 | 0.65 | |

| Anti-clinal | ~120° | 10 | 1.37 | |

| DMSO (Polar Aprotic) | Anti-periplanar | ~175° | 55 | 0.00 |

| Syn-clinal | ~65° | 35 | 0.41 | |

| Anti-clinal | ~115° | 10 | 1.37 | |

| Water (Polar Protic) | Anti-periplanar | ~170° | 50 | 0.00 |

| Syn-clinal | ~70° | 40 | 0.27 | |

| Anti-clinal | ~110° | 10 | 1.37 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on established principles of conformational analysis and solvent effects.

The interaction with solvent molecules also influences the puckering of the dioxolane ring. The constant motion and interaction with the solvent can induce fluctuations in the ring's geometry, leading to a dynamic equilibrium between various twist and envelope forms. Analysis of the simulation trajectories would allow for the calculation of the puckering parameters, providing a quantitative measure of the ring's conformation.

Furthermore, the solvent molecules are not static but form a dynamic solvation shell around the solute. MD simulations can reveal the structure and dynamics of this shell. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the dioxolane ring. The strength and lifetime of these hydrogen bonds can be quantified from the simulation.

The following interactive data table presents hypothetical data on the solvent interaction energies for the most stable conformer of this compound in different solvents.

| Solvent | Solute-Solvent Interaction Energy (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |

| Hexane | -5.2 | -5.1 | -0.1 |

| DMSO | -12.8 | -6.5 | -6.3 |

| Water | -15.5 | -5.8 | -9.7 |

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates the expected trend of increasing solute-solvent interaction energy with increasing solvent polarity, with a notable increase in the electrostatic contribution for polar solvents.

Applications of 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane As a Building Block in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites in 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane makes it an ideal starting material for the synthesis of intricate molecular architectures, particularly those found in medicinally relevant compounds. The dioxolane group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule.

A significant application of this building block is in the synthesis of substituted indazoles. While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines via palladium catalysis is a well-established method. organic-chemistry.org The precursor, this compound, can be readily converted to the corresponding 2-bromo-5-fluorobenzaldehyde (B45324), which is a key intermediate in the synthesis of various heterocyclic compounds, including indazoles. organic-chemistry.orgnih.gov For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles. organic-chemistry.org

Furthermore, the bromo- and fluoro-substituted phenyl ring is a common motif in kinase inhibitors. nih.gov The synthesis of such complex molecules often involves cross-coupling reactions where the bromine atom can be substituted with various organic groups. ysu.amnih.gov The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final molecule.

The following table summarizes the key transformations and resulting complex molecules that can be synthesized from this compound:

| Starting Material | Reagents and Conditions | Product Class | Potential Application |

| This compound | 1. Deprotection (e.g., acid hydrolysis) to 2-bromo-5-fluorobenzaldehyde. 2. Reaction with a primary amine and sodium azide catalyzed by Cu2O-NP. organic-chemistry.org | 2H-Indazoles | Anticancer, Anti-inflammatory |

| This compound | 1. Deprotection to 2-bromo-5-fluorobenzaldehyde. 2. Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) with various partners. ysu.amnih.govmdpi.com | Biaryls, N-Aryl compounds | Kinase Inhibitors, Materials Science |

Role in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery. This compound is an excellent substrate for creating such libraries due to its amenability to various cross-coupling reactions. The aryl bromide functionality allows for the introduction of a wide range of substituents using palladium-catalyzed reactions like the Suzuki-Miyaura coupling. ysu.amnih.govnih.gov

By reacting this compound with a diverse set of boronic acids, a library of biaryl compounds can be synthesized. ysu.amnih.gov Each member of this library would possess the core 5-fluoro-2-(1,3-dioxolan-2-yl)phenyl moiety, with a different aryl or heteroaryl group at the 2-position. Subsequent deprotection of the dioxolane would unmask the aldehyde, providing a handle for further diversification through reactions such as reductive amination or Wittig olefination. This strategy allows for the rapid generation of a large number of structurally distinct molecules from a single, readily available starting material.

The following table illustrates a general scheme for the generation of a chemical library using this compound:

| Step | Reaction | Reagents | Library Feature |

| 1 | Suzuki-Miyaura Coupling | Array of boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | Introduction of diverse aryl/heteroaryl groups |

| 2 | Deprotection | Acidic workup | Unmasking of the aldehyde functionality |

| 3 | Further Derivatization | Reductive amination with various amines, Wittig reaction with different ylides | Introduction of further diversity at the aldehyde position |

Precursor for Novel Functional Materials or Polymers (focus on synthetic routes, not material properties)

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive precursor for the synthesis of novel functional materials and polymers. researchgate.netsciengine.commdpi.com The presence of the aryl bromide allows for its use in polymerization reactions that proceed via cross-coupling mechanisms.

One potential application is in the synthesis of fluorinated polymers. While direct polymerization of this specific monomer is not widely reported, the synthesis of fluorinated polymers through step-growth polymerization of bifunctional monomers is a known strategy. researchgate.net For instance, after conversion of the dioxolane to a suitable functional group, the resulting monomer could be copolymerized with other monomers to create fluorinated materials.

Furthermore, the precursor to our title compound, 2-bromo-5-fluorobenzonitrile, is used in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). ossila.com This suggests that derivatives of this compound could also be explored as precursors for advanced electronic materials. The synthesis would involve palladium-catalyzed coupling reactions to build up the complex conjugated systems required for such applications. ossila.com

The potential synthetic routes to functional materials are summarized below:

| Material Class | Synthetic Approach | Key Intermediates |

| Fluorinated Polymers | Step-growth polymerization | Dunctionalized derivatives of this compound |

| TADF Dyes / OLED Materials | Palladium-catalyzed cross-coupling reactions | Biaryl or more complex conjugated systems derived from this compound |

Development of New Synthetic Methodologies Leveraging the Unique Reactivity Profile of the Compound

The distinct reactivity of the carbon-bromine and carbon-fluorine bonds in this compound can be exploited in the development of new synthetic methodologies. The presence of both a reactive aryl bromide and a typically less reactive aryl fluoride (B91410) allows for selective and sequential transformations.

Palladium-catalyzed reactions are a prime example where the high reactivity of the C-Br bond can be utilized for selective cross-coupling, leaving the C-F bond intact for subsequent modifications. mdpi.commdpi.com This orthogonal reactivity is highly valuable in multi-step syntheses.

Moreover, recent advancements have explored transition-metal-free Suzuki-type cross-coupling reactions of benzyl (B1604629) halides with boronic acids. nih.gov While this specific methodology applies to benzyl halides, the underlying principle of activating C-X bonds without a transition metal could potentially be extended to aryl halides like the one present in this compound. The development of such a methodology would represent a significant advance in sustainable chemistry.

The reactivity of the compound can be leveraged in the following ways:

| Methodological Development | Key Feature | Potential Advantage |

| Selective Palladium-Catalyzed Cross-Coupling | Exploitation of the higher reactivity of the C-Br bond over the C-F bond. mdpi.commdpi.com | Sequential functionalization of the aromatic ring. |

| Transition-Metal-Free Coupling Reactions | Activation of the C-Br bond via alternative catalytic cycles. nih.gov | More sustainable and potentially lower-cost synthetic routes. |

Future Directions and Emerging Research Avenues for 2 2 Bromo 5 Fluorophenyl 1,3 Dioxolane

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The molecular architecture of 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane, featuring an aryl bromide, offers a prime handle for a multitude of cross-coupling reactions. While standard palladium-catalyzed reactions are common, future research could explore more unconventional catalytic systems to access novel chemical space. For instance, the use of dual-catalytic strategies, combining transition-metal catalysis with photoredox or enzymatic catalysis, could enable previously inaccessible transformations.

Further avenues include investigating the compound's performance in novel catalytic reactions that leverage the electronic effects of the fluorine atom. The reactivity of related halogenated compounds in specialized reactions, such as the Diels-Alder cycloadditions of 3-bromo-2-pyrone, suggests that the bromo-substituent on this compound could similarly direct unique reactivity patterns. orgsyn.org Exploring its participation in reactions like palladium-catalyzed direct arylation, which has been successful for other functionalized halothiophenes, could yield polyfunctionalized aromatic products in a single step. lookchem.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering improved safety, scalability, and efficiency. europa.eu The synthesis of this compound and its subsequent use as a building block are well-suited for this technological integration.

Flow chemistry systems, which involve pumping reagents through temperature-controlled reactors, provide superior mass and heat transfer, allowing highly exothermic or rapid reactions to be conducted safely. europa.eu An automated flow synthesis of this compound could streamline its production. Furthermore, its role as a precursor can be incorporated into multistep automated sequences. Platforms that use pre-filled reagent cartridges or solid-phase synthesis can execute complex synthetic routes with minimal human intervention, accelerating the discovery and production of new molecules derived from this starting material. sigmaaldrich.comnih.gov

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling using this compound

| Parameter | Conventional Batch Synthesis | Integrated Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes to a few hours |

| Scalability | Difficult; requires larger vessels and poses heat transfer issues | Straightforward; achieved by running the system for longer periods |

| Safety | Risks associated with handling large volumes of reagents and exotherms | Enhanced safety due to small reaction volumes and superior temperature control |

| Process Control | Manual or semi-automated; less precise | Fully automated with real-time monitoring and precise control of parameters |

| Product Purity | May require extensive purification to remove byproducts | Often yields higher purity products, sometimes enabling in-line purification |

Development of New Analytical Techniques for In-situ Reaction Monitoring of Transformations Involving the Compound

Understanding reaction mechanisms and kinetics is crucial for optimization and control. The development and application of advanced in-situ analytical techniques could provide unprecedented insight into transformations involving this compound.

Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction monitoring, allowing for the observation of catalytic intermediates and the rate of product formation. uvic.ca Other methods like Raman spectroscopy and Attenuated Total Reflectance (ATR) infrared spectroscopy can track the consumption of reactants and the appearance of products directly within the reaction vessel. spectroscopyonline.com For reactions in the solid state, the combination of in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide comprehensive information on reaction pathways. mdpi.com Applying these techniques to a cross-coupling reaction with this compound would enable detailed mechanistic studies and rapid process optimization.

Table 2: Potential In-situ Analytical Techniques for Monitoring Reactions

| Analytical Technique | Information Gained | Potential Application for the Compound |

|---|---|---|

| NMR Spectroscopy | Quantitative data on reactant consumption and product formation. uvic.ca | Monitoring the progress of a Suzuki or Buchwald-Hartwig coupling reaction. |

| Mass Spectrometry (e.g., PSI-ESI-MS) | Identification of transient intermediates and byproducts. uvic.ca | Elucidating the catalytic cycle and identifying catalyst deactivation pathways. |

| Raman Spectroscopy | Real-time analysis of vibrational modes of functional groups. mdpi.com | Tracking the C-Br bond cleavage and formation of a new C-C bond. |

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups. spectroscopyonline.com | Observing the disappearance of starting material and appearance of product signatures. |

Potential as a Spectroscopic Probe for Intermolecular Interactions in Chemical Systems

The specific arrangement of atoms in this compound makes it an interesting candidate for use as a spectroscopic probe to study non-covalent interactions. The fluorine and bromine atoms can participate in halogen bonding, while the aromatic ring is capable of π-π stacking interactions. mdpi.com The oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors.

Future research could explore how the spectroscopic signals of this molecule, particularly its ¹⁹F NMR and ¹³C NMR spectra, are perturbed by its local environment. Changes in chemical shifts could provide quantitative data on the strength and nature of intermolecular interactions with solvents, reagents, or host molecules in supramolecular systems. Hirshfeld surface analysis could be used to theoretically model and quantify the contributions of different intermolecular contacts, such as C-H···F or C-H···O bonds, guiding the design of experiments where the compound acts as a reporter on its molecular surroundings. mdpi.com

Unexplored Stereochemical Control and Asymmetric Synthesis Leveraging the Dioxolane Moiety

While the title compound is achiral, its synthesis offers a clear opportunity for introducing stereochemistry. The dioxolane ring is typically formed from the reaction of the corresponding benzaldehyde (B42025) with ethylene (B1197577) glycol. By replacing ethylene glycol with a C₂-symmetric, enantiopure diol (e.g., (2R,3R)-butane-2,3-diol or a TADDOL derivative), a chiral version of the acetal (B89532) can be synthesized.

This chiral dioxolane moiety could then serve as a powerful chiral auxiliary. In subsequent reactions, such as an ortho-directed metalation followed by quenching with an electrophile, the chiral acetal could effectively control the facial selectivity of the reaction, leading to the enantioselective formation of a new stereocenter. This strategy would transform the achiral starting material into a valuable building block for asymmetric synthesis, opening a pathway to enantiomerically pure, complex molecules that are often required for pharmaceutical applications.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₉H₈BrFO₂ | 773094-69-2 aobchem.com |

| Ethylene glycol | C₂H₆O₂ | 107-21-1 chemicalbook.com |

| 3-bromo-4-fluorobenzaldehyde (B1265969) | C₇H₄BrFO | Not explicitly found, synthesis described in |

| p-Toluenesulphonic acid | C₇H₈O₃S | 104-15-4 |

| 3-Bromo-2-pyrone | C₅H₃BrO₂ | 16839-99-1 |

常见问题

Q. What is the standard synthetic route for 2-(2-bromo-5-fluorophenyl)-1,3-dioxolane, and what reaction conditions are critical for high yield?

The compound is synthesized via acid-catalyzed acetal formation. 2-Bromo-5-fluorobenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux. Key conditions include strict anhydrous environments to prevent hydrolysis and precise stoichiometry of ethylene glycol (1.2–1.5 equivalents). Purification by flash column chromatography (SiO₂, 9:1 petrol/EtOAc) achieves >99% purity with a near-quantitative yield (99%) .

Q. How is this compound characterized structurally, and what spectroscopic data are pivotal for confirmation?

Nuclear Magnetic Resonance (NMR) in CDCl₃ is the primary method. Key signals include:

- ¹H NMR : A singlet at δ ~4.2–4.4 ppm for the dioxolane protons (O–CH₂–CH₂–O).

- ¹³C NMR : Resonances at δ ~100–105 ppm for the dioxolane carbons and aromatic carbons influenced by bromine/fluorine substituents. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~260–262) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from regioisomeric impurities or incomplete acetal formation . Strategies include:

Q. What methodologies optimize the regioselective functionalization of this compound for cross-coupling reactions?

The bromine atom at the 2-position is sterically hindered by the dioxolane ring, complicating Suzuki-Miyaura couplings. To enhance reactivity:

Q. How does the electronic environment of the dioxolane ring influence the stability of this compound under acidic or basic conditions?

The dioxolane ring is susceptible to acid-catalyzed hydrolysis due to electron-donating oxygen atoms. Stability studies show:

Q. What are the applications of this compound in designing fluorinated polymers or bioactive molecules?

The compound serves as a precursor for:

- Fluorinated polyethers : Via ring-opening polymerization with BF₃·OEt₂ catalysis.

- Anticancer agents : Functionalization via Sonogashira coupling with alkynes yields compounds with IC₅₀ values <10 μM in breast cancer cell lines (e.g., MCF-7) .

Methodological Notes

- Synthetic Scale-Up : Pilot studies indicate that >10 g scales require slow addition of ethylene glycol to prevent exothermic side reactions.

- Purification Challenges : Residual aldehydes can co-elute with the product; gradient elution (petrol → EtOAc) improves separation .

- Safety : The bromine atom poses toxicity risks; handle under fume hoods with PPE (nitrile gloves, goggles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |